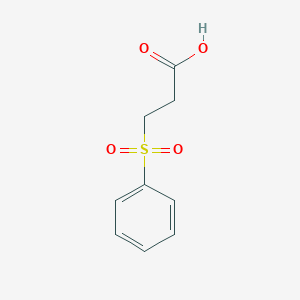

3-(Phenylsulfonyl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(benzenesulfonyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTYYNCSWCKXAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339294 | |

| Record name | 3-(Phenylsulfonyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10154-71-9 | |

| Record name | 3-(Phenylsulfonyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(benzenesulfonyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Phenylsulfonyl)propanoic Acid: Synthesis, Properties, and Applications

Introduction

3-(Phenylsulfonyl)propanoic acid, a bifunctional organic compound, serves as a pivotal building block in modern synthetic chemistry. Its unique structure, incorporating both a carboxylic acid and a phenylsulfonyl moiety, imparts a versatile reactivity profile that is highly valued by researchers in medicinal chemistry and materials science. This guide provides an in-depth exploration of its chemical and physical properties, synthesis methodologies, and key applications, offering field-proven insights for professionals in drug development and chemical research. The inherent functionalities allow it to be a versatile scaffold, enabling the construction of complex molecular architectures. Its utility is particularly pronounced in the synthesis of bioactive molecules where the sulfone group can act as a stable, polar linker or as a participant in reactions that form crucial carbon-carbon bonds.[1]

Chemical Identity and Physicochemical Properties

This compound is a white to off-white crystalline solid under standard conditions.[2] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number: 10154-71-9 .[2][3][4][5] The key physicochemical properties are summarized in the table below, providing a comprehensive data reference for experimental design and execution.

| Property | Value | Source(s) |

| CAS Number | 10154-71-9 | [2][3][4][5] |

| Molecular Formula | C₉H₁₀O₄S | [3][4][5] |

| Molecular Weight | 214.24 g/mol | [3][4] |

| Melting Point | 128-130 °C | [1][6][7][8] |

| Boiling Point | 458.9 ± 37.0 °C (Predicted) | [6][8] |

| Density | 1.348 ± 0.06 g/cm³ (Predicted) | [6][8] |

| Solubility | Soluble in methanol (25 mg/mL) | |

| Appearance | White to Almost white powder to crystal | [2] |

| Linear Formula | C₆H₅SO₂CH₂CH₂CO₂H | |

| InChI | 1S/C9H10O4S/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11) | |

| SMILES | O=C(O)CCS(=O)(C1=CC=CC=C1)=O | [3] |

Synthesis Protocols

The synthesis of this compound can be achieved through various routes. One common and efficient method involves the reaction of benzenesulfonyl hydrazide with acrylic acid. This approach is advantageous due to the ready availability and relatively low cost of the starting materials.

Detailed Step-by-Step Synthesis from Benzenesulfonyl Hydrazide and Acrylic Acid

This protocol is adapted from established synthetic procedures.[9] The causality behind this experimental choice lies in the direct and high-yielding nature of the reaction.

Step 1: Reaction Setup

-

To a 38 mL thick-walled pressure tube, add benzenesulfonyl hydrazide (2 mmol, 355.2 mg).

-

Subsequently, add a solution of acrylic acid (3 mmol, 0.2 mL) into the tube.

-

Add 4 mL of water and an appropriate magnetic stir bar.

-

Ensure the rubber gasket of the sealing plug is intact and securely tighten the screws of the sealed tube.

Step 2: Reaction Execution

-

Place the sealed tube in an oil bath preheated to 120 °C.

-

Allow the reaction to proceed with stirring for 24 hours.

Step 3: Work-up and Purification

-

After 24 hours, remove the reaction vessel from the oil bath and allow it to cool to room temperature naturally.

-

Once cooled, slowly and carefully unscrew the plug to release any pressure.

-

Adjust the pH of the solution to 6 using 1 mol/L HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic phases and wash with a saturated brine solution.

-

Dry the collected organic phase over anhydrous sodium sulfate for 30 minutes.

-

Remove the solvent under reduced pressure to yield this compound as a white crystalline powder. The reported yield for this method is approximately 83%.[9]

A patent also describes an alternative two-step synthesis starting from benzenesulfinic acid sodium salt and maleic anhydride, which proceeds through a 2-benzenesulfonyl succinic acid intermediate followed by decarboxylation.[10]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical industries.[1]

-

Enzyme Inhibitors and Bioactive Molecules: The compound is frequently employed in the synthesis of bioactive molecules, including anti-inflammatory agents and enzyme inhibitors.[1] Its carboxylic acid handle allows for straightforward derivatization into amides or esters, which is a common strategy in drug design to modulate properties like cell permeability and target binding.[1]

-

Vitamin D Analogues: It has been utilized as a key compound for the synthesis and biological evaluation of all A-ring diastereomers of 1α,25-dihydroxyvitamin D3 and its 20-epimer, highlighting its role in complex molecule synthesis.[]

-

Cancer Therapeutics: Arylsulfonylpropanoic acid derivatives are considered ideal starting materials for synthesizing drugs with special bioactivity.[10] Research in cancer drug development has focused on new compounds that can inhibit the MCL1 protein, an anti-apoptotic protein that allows cancer cells to evade cell death.[10] this compound serves as a scaffold in the development of such inhibitors.

-

Materials Science: Beyond pharmaceuticals, it finds application in materials science for creating functionalized polymers and specialty chemicals that require stable, polar linkages.[1]

Reactivity and Mechanistic Insights

The synthetic utility of this compound is derived from the distinct reactivity of its two functional groups.

-

Carboxylic Acid Group: This group is a versatile handle for chemical modification. It can be readily converted into esters, amides, acid chlorides, or salts, enabling its conjugation to other molecules of interest and enhancing its utility in drug design and development.[1]

-

Phenylsulfonyl Group: The sulfone moiety is a strong electron-withdrawing group. This property is crucial as it can stabilize an adjacent carbanion, facilitating the formation of carbon-carbon bonds—a cornerstone of organic synthesis.[1] This reactivity is often exploited in condensation and alkylation reactions.

General Reactivity Workflow

Caption: Reactivity pathways of this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are paramount to ensure laboratory safety.

-

Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Precautionary Measures:

-

Handling: Wash skin thoroughly after handling.[2] Use only outdoors or in a well-ventilated area. Avoid breathing dust.

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (tightly sealing safety goggles), and face protection.[2][12] A type N95 (US) respirator is also recommended.

-

-

First Aid:

-

Skin Contact: If on skin, wash with plenty of water. Take off contaminated clothing and wash it before reuse.[2]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. If eye irritation persists, seek medical advice.[2]

-

Inhalation: If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

-

Storage: Store in a well-ventilated place, sealed in a dry environment at room temperature.[1][5][6] Keep the container tightly closed.[12]

Conclusion

This compound stands out as a compound of significant interest to the scientific community. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an indispensable tool for medicinal chemists and material scientists. From the development of novel anti-cancer agents to the synthesis of complex natural product analogues, its applications continue to expand, underscoring its importance as a key molecular building block in contemporary chemical research.

References

-

3-(PHENYLSULFONYL)PROPIONIC ACID - MySkinRecipes. (URL: [Link])

- CN109912470A - A kind of synthetic method of 3- (benzene sulfonyl)

Sources

- 1. 3-(PHENYLSULFONYL)PROPIONIC ACID [myskinrecipes.com]

- 2. This compound | 10154-71-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. 10154-71-9|this compound|BLD Pharm [bldpharm.com]

- 6. 10154-71-9 CAS MSDS (3-(PHENYLSULFONYL)PROPIONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 3-(PHENYLSULFONYL)PROPIONIC ACID | 10154-71-9 [chemicalbook.com]

- 8. 3-(PHENYLSULFONYL)PROPIONIC ACID CAS#: 10154-71-9 [m.chemicalbook.com]

- 9. 3-(PHENYLSULFONYL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. CN109912470A - A kind of synthetic method of 3- (benzene sulfonyl) propionic acid - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Synthesis of 3-(Phenylsulfonyl)propanoic Acid from Acrylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 3-(phenylsulfonyl)propanoic acid, a valuable building block in organic synthesis. We will explore two primary, field-proven routes originating from acrylic acid: a direct, one-pot synthesis utilizing benzenesulfonyl hydrazide and a classic two-step approach involving a Thio-Michael addition followed by oxidation. This document furnishes detailed, step-by-step protocols, mechanistic insights, and a comparative analysis to guide researchers in selecting the optimal strategy for their specific laboratory and developmental needs. All procedures are grounded in established chemical principles and supported by authoritative references.

Introduction: The Utility of this compound

This compound (CAS 10154-71-9) is a bifunctional organic compound featuring both a carboxylic acid and a phenyl sulfone moiety.[1][2][3][4][5][6][7] This structure makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and specialty chemicals.[6] The sulfone group can act as a key pharmacophore or a stable linking element, while the carboxylic acid provides a convenient handle for further chemical modification, such as amidation or esterification.[8] The compound is a stable, white crystalline solid with a melting point of approximately 128-130 °C.[3][4]

This guide focuses on its synthesis from acrylic acid, a readily available and cost-effective starting material.

Synthetic Route 1: Direct One-Pot Synthesis from Benzenesulfonyl Hydrazide

This approach represents an efficient and atom-economical pathway, directly yielding the target compound in a single synthetic operation.[1] It is particularly advantageous for its operational simplicity and high yield.

Reaction Principle and Mechanism

The reaction proceeds by heating benzenesulfonyl hydrazide with acrylic acid in water within a sealed vessel.[1] While the precise mechanism for this specific transformation is not extensively detailed in the literature, it is proposed to proceed through the thermal generation of a benzenesulfonyl radical. Sulfonyl hydrazides are well-established precursors for sulfonyl radicals under various conditions.[9] This highly reactive intermediate then undergoes a radical addition to the electron-deficient double bond of acrylic acid.

Figure 1: Proposed radical mechanism for the direct synthesis.

Experimental Protocol

The following protocol is adapted from a reported procedure and has been demonstrated to provide high yields.[1]

Step-by-Step Methodology:

-

Charging the Vessel: To a 38 mL thick-walled pressure tube, add benzenesulfonyl hydrazide (2.0 mmol, 344.4 mg).

-

Addition of Reagents: Add a solution of acrylic acid (3.0 mmol, 0.21 mL) followed by 4 mL of deionized water. Place a suitable magnetic stir bar into the tube.

-

Sealing: Ensure the rubber gasket of the sealing plug is intact and tighten the screw cap firmly.

-

Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir for 24 hours.

-

Cooling and Workup: After 24 hours, remove the tube from the oil bath and allow it to cool naturally to room temperature. Caution: Do not open the hot vessel. Once cool, slowly and carefully unscrew the plug to release any internal pressure.

-

pH Adjustment: Adjust the pH of the resulting solution to approximately 6 using a 1 M HCl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated brine (1 x 50 mL).

-

Drying and Concentration: Dry the collected organic phase over anhydrous sodium sulfate for 30 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Product Isolation: The resulting white crystalline powder is this compound.

Data Summary

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass | Molar Eq. |

| Benzenesulfonyl hydrazide | 172.20 | 2.0 | 344.4 mg | 1.0 |

| Acrylic Acid | 72.06 | 3.0 | 0.21 mL | 1.5 |

| Water (Solvent) | 18.02 | - | 4 mL | - |

| Reaction Conditions | ||||

| Temperature | - | - | 120 °C | - |

| Time | - | - | 24 h | - |

| Expected Outcome | ||||

| Yield | - | - | ~83% | - |

Synthetic Route 2: Two-Step Thio-Michael Addition and Oxidation

This classic two-step route offers greater modularity and relies on two of the most robust transformations in organic chemistry: the Thio-Michael (conjugate) addition and the sulfide oxidation. This pathway is highly reliable and serves as an excellent alternative if the high-temperature, high-pressure conditions of Route 1 are not desirable.

Figure 2: Workflow for the two-step synthesis of this compound.

Step 1: Thio-Michael Addition of Thiophenol to Acrylic Acid

Reaction Principle and Mechanism: The Thio-Michael addition is a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound.[4] The reaction is typically catalyzed by a base, which deprotonates the thiol to form a highly nucleophilic thiolate anion.[10] This anion then attacks the β-carbon of the acrylic acid, followed by protonation of the resulting enolate to yield the 3-(phenylthio)propanoic acid intermediate.[11]

Figure 3: Base-catalyzed mechanism of the Thio-Michael addition.

Experimental Protocol (Representative):

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve acrylic acid (10 mmol, 0.69 mL) in a suitable solvent like ethanol or THF (20 mL).

-

Reagent Addition: Add thiophenol (10 mmol, 1.02 mL) to the solution.

-

Catalyst: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (Et3N, ~0.5 mmol, 0.07 mL).

-

Reaction: Stir the mixture at room temperature or gentle heat (40-50 °C) for 4-12 hours. Monitor the reaction progress by TLC.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with 1 M HCl (2 x 20 mL) and then with brine (1 x 20 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 3-(phenylthio)propanoic acid, which can be purified further by recrystallization or chromatography if necessary.

Step 2: Oxidation of 3-(Phenylthio)propanoic Acid

Reaction Principle: The sulfide intermediate is oxidized to the corresponding sulfone. A variety of oxidizing agents can accomplish this, but hydrogen peroxide (H₂O₂) in acetic acid is a cost-effective, environmentally benign, and highly effective choice.[12] Using at least two equivalents of H₂O₂ ensures the reaction proceeds past the sulfoxide stage to the desired sulfone.[13][14]

Experimental Protocol (Representative):

-

Setup: In a round-bottom flask, dissolve the 3-(phenylthio)propanoic acid (5 mmol, 911 mg) obtained from Step 1 in glacial acetic acid (15 mL).

-

Oxidant Addition: Cool the flask in an ice-water bath. Slowly add 30% aqueous hydrogen peroxide (12 mmol, 1.36 mL, >2.2 equivalents) dropwise, maintaining the internal temperature below 20 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. A white precipitate of the product may form during this time.

-

Workup: Pour the reaction mixture into cold water (50 mL). The solid product will precipitate out.

-

Isolation: Collect the white solid by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold water to remove residual acetic acid.

-

Drying: Dry the product in a vacuum oven to afford pure this compound.

Purification and Characterization

Purification: For both routes, the final product can be purified to high levels (>99%) by recrystallization.[8] A mixture of water and ethanol or ethyl acetate/hexanes are suitable solvent systems. The purity can be rigorously checked by quantitative NMR (qNMR) using an internal standard.[8]

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H NMR: Expected signals include multiplets for the aromatic protons (phenyl group) and two distinct triplets for the two methylene (-CH₂-) groups of the propanoic acid chain, along with a broad singlet for the carboxylic acid proton.[15]

-

¹³C NMR: Will show characteristic peaks for the aromatic carbons, the two methylene carbons, the carbonyl carbon of the acid, and the carbon attached to the sulfonyl group.

-

Mass Spectrometry (MS): Will confirm the molecular weight of 214.24 g/mol .[1][4][5]

-

Melting Point: A sharp melting point between 128-130 °C is indicative of high purity.[4]

Comparative Analysis and Conclusion

| Feature | Route 1 (Direct Synthesis) | Route 2 (Two-Step) |

| Steps | One-pot | Two steps |

| Conditions | High Temperature (120 °C), High Pressure | Mild (RT to 50 °C), Ambient Pressure |

| Reagents | Benzenesulfonyl hydrazide, Acrylic acid | Thiophenol, Acrylic acid, Base, Oxidant (H₂O₂) |

| Advantages | High efficiency, operational simplicity, high yield. | Milder conditions, modularity, avoids pressure equipment. |

| Disadvantages | Requires a sealed pressure vessel, high temperature. | Longer overall process, involves an intermediate isolation step. |

Conclusion: Both synthetic routes presented are robust and effective for the preparation of this compound from acrylic acid.

Route 1 is the preferred method for its efficiency and simplicity, particularly for larger-scale synthesis where a one-pot procedure is highly desirable, provided the necessary high-pressure equipment is available.

Route 2 offers a valuable alternative that proceeds under milder conditions. Its two-step nature allows for the isolation and characterization of the sulfide intermediate and may be more suitable for medicinal chemistry applications where substrate scope is being explored and high-pressure reactions are to be avoided.

The choice between these methods will ultimately depend on the specific constraints and goals of the research or development team, including available equipment, scale, and desired operational parameters.

References

-

Organic Syntheses. 4-Methyl-1-(2-(phenylsulfonyl)ethyl)-2,6,7-trioxabicyclo[2.2.2]octane. [Link]

-

Yi, R., et al. (2023). Applications of sulfonyl hydrazides in radical cyclization of alkenes. Organic & Biomolecular Chemistry, 21, 5906-5918. [Link]

-

ResearchGate. Reaction between alkenes 7 and sulfonyl hydrazides 8 resulting in vinyl sulfones 9. [Link]

-

Lowe, A. B. (2010). Investigation of Novel Thiol "Click" Reactions. The Aquila Digital Community. [Link]

-

Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Reversible Tool. Chemistry of Materials, 26(1), 724-744. [Link]

-

Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]

-

PubChem. 3-(Phenylthio)propanoic acid. [Link]

-

Gaina, C., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Molecules, 27(20), 7041. [Link]

-

Synthonix. This compound - [P49952]. [Link]

-

Nikpour, F., & Ghorbani-Vaghei, R. (2011). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. E-Journal of Chemistry, 8(2), 851-855. [Link]

-

PrepChem.com. Synthesis of 3-phenyl-3-(phenylthio)propionic acid. [Link]

-

Organic Chemistry Portal. Sulfoxide synthesis by oxidation. [Link]

Sources

- 1. 3-(Phenylthio)propanoic acid (5219-65-8) for sale [vulcanchem.com]

- 2. 3-(Phenylthio)propanoic acid [myskinrecipes.com]

- 3. 3-(Phenylthio)propanoic acid | C9H10O2S | CID 222492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. datapdf.com [datapdf.com]

- 5. thio-michael addition reaction: Topics by Science.gov [science.gov]

- 6. mdpi.com [mdpi.com]

- 7. reddit.com [reddit.com]

- 8. prepchem.com [prepchem.com]

- 9. Applications of sulfonyl hydrazides in radical cyclization of alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. aquila.usm.edu [aquila.usm.edu]

- 12. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sulfone synthesis by oxidation [organic-chemistry.org]

- 14. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

The Structural Elucidation of 3-(Phenylsulfonyl)propanoic Acid: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the structural characterization of 3-(phenylsulfonyl)propanoic acid, a versatile building block in modern medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights into the analytical methodologies and strategic applications of this compound.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound (C₉H₁₀O₄S, Molar Mass: 214.24 g/mol ) is a bifunctional molecule featuring a phenylsulfonyl group and a carboxylic acid moiety.[1] This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex bioactive molecules.[2] The phenylsulfonyl group, a bioisostere for various functional groups, can modulate the physicochemical properties of a drug candidate, such as solubility and metabolic stability, thereby enhancing its pharmacokinetic profile.[3] Notably, this compound has been identified as a key precursor in the synthesis of Mcl-1 (Myeloid cell leukemia 1) protein inhibitors, a promising class of anti-cancer agents.[4] A solid at room temperature with a melting point of 128-130 °C, its stability and reactivity make it a reliable component in multi-step synthetic routes.[3][5]

Synthesis and Physicochemical Properties

This compound is typically synthesized through the reaction of acrylic acid with benzenesulfonyl hydrazide.[2] One documented method involves heating these reactants in water within a sealed tube at 120°C for 24 hours to achieve a high yield of the final product.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₄S | [1][6] |

| Molecular Weight | 214.24 g/mol | [1][6] |

| Melting Point | 128-130 °C | [3][5] |

| Appearance | White to off-white solid | [3] |

| CAS Number | 10154-71-9 | [1][6] |

Structural Analysis and Characterization: A Multi-Technique Approach

A thorough structural characterization of this compound is paramount to ensure its purity and to confirm its identity before its incorporation into a drug development pipeline. This is achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms within this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenylsulfonyl group and the aliphatic protons of the propanoic acid chain.

-

Aromatic Region (δ 7.5-8.0 ppm): The five protons on the phenyl ring will appear in this region. Due to the electron-withdrawing nature of the sulfonyl group, the ortho-protons are expected to be the most deshielded, appearing as a multiplet around δ 7.9 ppm. The meta- and para-protons will appear as a more complex multiplet at a slightly upfield region, around δ 7.5-7.7 ppm.

-

Aliphatic Region (δ 2.8-3.5 ppm): The two methylene groups of the propanoic acid chain will give rise to two distinct signals, each integrating to two protons. These will appear as triplets due to coupling with each other. The methylene group adjacent to the sulfonyl group (Cα) is expected to be more deshielded (around δ 3.4 ppm) than the methylene group adjacent to the carbonyl group (Cβ) (around δ 2.9 ppm).

-

Carboxylic Acid Proton (δ 10-12 ppm): The acidic proton of the carboxylic acid group will appear as a broad singlet in this downfield region. Its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, the following signals are anticipated:

-

Carbonyl Carbon (δ ~173 ppm): The carbon of the carboxylic acid group is the most deshielded carbon and will appear significantly downfield.

-

Aromatic Carbons (δ 127-140 ppm): The six carbons of the phenyl ring will give rise to four distinct signals due to symmetry. The ipso-carbon (the carbon attached to the sulfur atom) will be the most deshielded in this region.

-

Aliphatic Carbons (δ 30-55 ppm): The two methylene carbons will appear in this region. The carbon atom attached to the electron-withdrawing sulfonyl group (Cα) will be more deshielded (around δ 53 ppm) than the carbon adjacent to the carbonyl group (Cβ) (around δ 30 ppm).

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument Setup: Acquire the spectra on a 400 MHz or higher NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A longer acquisition time and a larger number of scans are typically necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Diagram: NMR Spectroscopy Workflow

Caption: Workflow for NMR analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound will show characteristic absorption bands for the carboxylic acid and sulfonyl groups.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹. This broadness is due to hydrogen bonding between the carboxylic acid molecules.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak will be present around 1700-1725 cm⁻¹.

-

S=O Stretch (Sulfonyl): Two strong absorption bands are characteristic of the sulfonyl group. The asymmetric stretch typically appears around 1300-1350 cm⁻¹, and the symmetric stretch appears around 1140-1160 cm⁻¹.

-

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be run first for baseline correction.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can further confirm the structure. For this compound, the molecular ion peak [M]⁺ should be observed at m/z 214.

The fragmentation pattern is expected to be influenced by the presence of the phenylsulfonyl and carboxylic acid groups. Common fragmentation pathways include:

-

Loss of the carboxylic acid group: A fragment at m/z 169 ([M-COOH]⁺) may be observed.

-

Cleavage of the C-S bond: A fragment corresponding to the phenylsulfonyl cation at m/z 141 ([C₆H₅SO₂]⁺) is a likely and often prominent peak.

-

Loss of SO₂: A fragment at m/z 150 ([M-SO₂]⁺) is also possible.

-

McLafferty Rearrangement: The carboxylic acid can undergo a McLafferty rearrangement, leading to characteristic neutral losses.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like HPLC or GC (after derivatization).

-

Ionization: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a softer ionization technique and is more likely to show the molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Diagram: Key Spectroscopic Correlations for this compound

Caption: Correlation of structural features with key spectroscopic signals.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is an essential technique for determining the purity of this compound. A reversed-phase HPLC method is typically employed.

Experimental Protocol: HPLC Analysis

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure the carboxylic acid is in its protonated form.

-

Standard and Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase. Prepare the sample solution in the same manner.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl group absorbs, such as 254 nm.

-

Injection Volume: 10-20 µL.

-

-

Data Analysis: The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Application in Drug Discovery: A Key Building Block for Mcl-1 Inhibitors

The structural features of this compound make it an attractive starting material for the synthesis of targeted therapeutics. A notable application is in the development of inhibitors for the anti-apoptotic protein Mcl-1.[4] Mcl-1 is overexpressed in various cancers, and its inhibition is a validated strategy for cancer therapy.[7]

A patent for Mcl-1 inhibitors describes the use of this compound as a key intermediate.[4] The carboxylic acid functionality allows for amide bond formation with various amine-containing scaffolds, while the phenylsulfonyl group can engage in crucial interactions with the target protein, contributing to the binding affinity and selectivity of the final compound.[4]

Conclusion

The comprehensive structural analysis of this compound through a combination of NMR, FTIR, and mass spectrometry, complemented by HPLC for purity assessment, provides the necessary quality control for its use in drug discovery and development. Its demonstrated utility as a precursor for potent Mcl-1 inhibitors underscores its significance as a valuable building block for medicinal chemists. This guide provides the foundational knowledge and experimental frameworks for the effective characterization and application of this important chemical entity.

References

- Google Patents. A kind of synthetic method of 3- (benzene sulfonyl) propionic acid.

-

National Center for Biotechnology Information. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design. [Link]

-

Royal Society of Chemistry. Supplementary Material. [Link]

-

SpectraBase. 3-(Phenylsulfonyl)propionic acid. [Link]

-

MDPI. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]

-

MDPI. Synthesis of Bioactive Compounds, 3rd Edition. [Link]

-

ResearchGate. Mass spectrum of 3-phenylpropanoic acid. [Link]

Sources

- 1. 3-(PHENYLSULFONYL)PROPIONIC ACID | 10154-71-9 [chemicalbook.com]

- 2. 3-(PHENYLSULFONYL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. 3-(Phenylsulfonyl)propionic acid 99 10154-71-9 [sigmaaldrich.com]

- 4. CN109912470A - A kind of synthetic method of 3- (benzene sulfonyl) propionic acid - Google Patents [patents.google.com]

- 5. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of 3-(Phenylsulfonyl)propanoic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Phenylsulfonyl)propanoic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 10154-71-9), a compound of interest in synthetic chemistry and drug development. For researchers, scientists, and professionals in drug development, unambiguous structural confirmation and purity assessment are paramount. This document offers an in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unequivocal identification of this molecule. The methodologies, data interpretation, and the synergistic logic of using these techniques in concert are detailed to provide a self-validating framework for analysis.

Introduction: The Analytical Imperative

This compound, with the molecular formula C₉H₁₀O₄S and a molecular weight of 214.24 g/mol , is a bifunctional molecule containing a carboxylic acid and a phenyl sulfone group.[1][2][3] The presence of these distinct chemical environments makes it an ideal candidate for a multi-faceted spectroscopic analysis. The choice of analytical techniques is not arbitrary; it is a deliberate strategy to probe different aspects of the molecular structure. NMR spectroscopy reveals the carbon-hydrogen framework and connectivity, IR spectroscopy identifies the functional groups present through their vibrational modes, and Mass Spectrometry determines the molecular mass and provides clues to the structure through fragmentation patterns. This guide will dissect each of these techniques and their application to this compound.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecule's architecture is critical before delving into the spectral data. The structure consists of a phenyl ring connected to a sulfonyl group, which in turn is attached to a three-carbon propanoic acid chain.

Diagram 1: Molecular Structure and Atom Numbering A labeled diagram of the this compound structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic properties of atomic nuclei (¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the polar carboxylic acid and its high boiling point. The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm in ¹H NMR and ~39.52 ppm in ¹³C NMR.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer to ensure adequate signal dispersion.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides a map of the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.3 | Broad Singlet | 1H | H -OOC- (Carboxylic Acid) |

| 7.85 - 7.95 | Multiplet | 2H | Ar-H (ortho to SO₂) |

| 7.60 - 7.75 | Multiplet | 3H | Ar-H (meta & para to SO₂) |

| ~3.40 | Triplet | 2H | -SO₂-CH ₂- (α-protons) |

| ~2.75 | Triplet | 2H | -CH ₂-COOH (β-protons) |

| (Note: Predicted values based on typical chemical shifts and available spectral data. Actual values may vary slightly.)[4][5] |

Interpretation and Causality:

-

Carboxylic Proton (~12.3 ppm): The acidic proton is highly deshielded and appears far downfield. Its signal is often broad due to chemical exchange with trace amounts of water in the solvent.

-

Aromatic Protons (7.60 - 7.95 ppm): The electron-withdrawing nature of the sulfonyl group (-SO₂) deshields the attached phenyl protons, shifting them significantly downfield. The protons ortho to the sulfonyl group are the most deshielded.

-

Aliphatic Protons (~3.40 and ~2.75 ppm): The methylene protons adjacent to the sulfonyl group (α-protons, ~3.40 ppm) are more deshielded than those adjacent to the carbonyl group (β-protons, ~2.75 ppm) due to the stronger inductive effect of the sulfone. Both signals appear as triplets due to coupling with their neighboring methylene group.

Diagram 2: ¹H NMR Structural Assignments A visual correlation between proton signals and the molecular structure.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state.

| Chemical Shift (δ, ppm) | Assignment |

| ~172.5 | C =O (Carboxylic Acid) |

| ~139.0 | Ar-C (ipso, attached to SO₂) |

| ~134.0 | Ar-C (para) |

| ~129.5 | Ar-C (meta) |

| ~127.0 | Ar-C (ortho) |

| ~54.0 | -SO₂-C H₂- (α-carbon) |

| ~29.0 | -C H₂-COOH (β-carbon) |

| (Note: These are predicted chemical shifts as experimental data is not consistently available in public databases. Experimental verification is required.) |

Interpretation and Causality:

-

Carbonyl Carbon (~172.5 ppm): The carbonyl carbon of the carboxylic acid is significantly deshielded and appears furthest downfield.

-

Aromatic Carbons (127.0 - 139.0 ppm): Four distinct signals are expected for the phenyl ring due to the influence of the sulfonyl substituent. The ipso-carbon (attached to the sulfonyl group) is typically shifted downfield.

-

Aliphatic Carbons (~54.0 and ~29.0 ppm): Similar to the proton spectrum, the α-carbon is more deshielded than the β-carbon due to the proximity of the electron-withdrawing sulfonyl group.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule.

Experimental Protocol: IR Spectrum Acquisition

-

Method: The Attenuated Total Reflectance (ATR) method is a modern, simple alternative to traditional KBr pellets.

-

Procedure: Place a small amount of the solid sample directly on the ATR crystal.

-

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Data Presentation: Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 3100 - 3000 | Medium | C-H stretch (Aromatic) |

| 2980 - 2850 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| ~1320 & ~1150 | Strong | S=O asymmetric & symmetric stretch (Sulfone) |

| ~1450 | Medium | C=C stretch (Aromatic Ring) |

Interpretation: The IR spectrum provides definitive evidence for the key functional groups. The very broad absorption centered around 3000 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[6] The sharp, intense peak around 1710 cm⁻¹ confirms the presence of the carbonyl (C=O) group.[6] Crucially, two strong absorptions around 1320 cm⁻¹ and 1150 cm⁻¹ are the unmistakable signatures of the asymmetric and symmetric stretching vibrations of the sulfone (SO₂) group.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural insights through the analysis of fragmentation patterns.

Experimental Protocol: MS Analysis

-

Ionization Technique: Electrospray Ionization (ESI) is ideal for this polar, acidic molecule. Analysis in negative ion mode (ESI-) is often preferred as the carboxylic acid readily deprotonates.

-

Analysis: High-resolution mass spectrometry (HRMS) is recommended for unambiguous molecular formula confirmation.

Data Interpretation:

-

Molecular Ion Peak: In negative ion mode, the primary ion observed will be the deprotonated molecule [M-H]⁻ at an m/z of 213.02. In positive mode, the protonated molecule [M+H]⁺ would be at m/z 215.04.

-

Fragmentation Pattern: The fragmentation of this compound can proceed through several pathways, providing confirmatory structural evidence.

| m/z (Negative Mode) | Possible Fragment |

| 213.02 | [M-H]⁻ (Molecular Ion) |

| 141.00 | [C₆H₅SO₂]⁻ (Benzenesulfinate anion) |

| 125.02 | [C₆H₅SO]⁻ |

Integrated Spectroscopic Workflow: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. No single method provides a complete picture, but together they create a self-validating system for structural confirmation.

Diagram 3: Integrated Analysis Workflow A flowchart showing how different spectroscopic data are combined for structural elucidation.

Conclusion

The spectroscopic characterization of this compound is a clear example of modern analytical chemistry in practice. The ¹H and ¹³C NMR spectra define the carbon-hydrogen skeleton, the IR spectrum confirms the presence of the critical carboxylic acid and sulfone functional groups, and mass spectrometry verifies the molecular weight. This compiled and interpreted data serves as an authoritative reference for researchers, ensuring the identity, purity, and quality of this compound in synthetic and developmental applications.

References

-

SpectraBase. (n.d.). 3-(Phenylsulfonyl)propionic acid. Retrieved from SpectraBase. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from The Royal Society of Chemistry. [Link]

-

AA Blocks. (n.d.). 10154-71-9 | MFCD00010141 | this compound. Retrieved from AA Blocks. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved from Doc Brown's Chemistry. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-(PHENYLSULFONYL)PROPIONIC ACID | 10154-71-9 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 3-(PHENYLSULFONYL)PROPIONIC ACID(10154-71-9) 1H NMR spectrum [chemicalbook.com]

- 6. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Physical Properties of 3-(Phenylsulfonyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the key physical properties of 3-(Phenylsulfonyl)propanoic acid, a compound of interest in synthetic chemistry and pharmaceutical research. This document details its melting point and solubility characteristics, offering both established data and standardized methodologies for their determination. The protocols described herein are designed to ensure experimental robustness and data reliability, critical for research and development applications. This guide is intended to serve as a valuable resource for scientists and researchers, providing the foundational physical data and procedural knowledge necessary for the effective handling, characterization, and application of this compound.

Introduction to this compound

This compound (CAS No. 10154-71-9) is a carboxylic acid containing a phenylsulfonyl group. Its chemical structure, featuring both a polar carboxylic acid moiety and a relatively nonpolar phenylsulfonyl group, imparts it with distinct physical and chemical properties that are of significant interest in various scientific domains. An accurate understanding of its physical characteristics, such as melting point and solubility, is fundamental for its application in chemical synthesis, purification, formulation, and as a potential building block in drug discovery. This guide provides a detailed examination of these properties, grounded in established scientific principles and methodologies.

Melting Point of this compound

The melting point of a crystalline solid is a critical physical constant used for identification, purity assessment, and quality control. For a pure compound, the melting point is typically a sharp, well-defined temperature range over which the solid-to-liquid phase transition occurs.

Reported Melting Point Values

Multiple sources consistently report the melting point of this compound to be in a narrow range, indicating a high degree of purity for commercially available samples.

| Property | Reported Value (°C) | Source(s) |

| Melting Point | 128-130 | [1][2] |

Note: The narrow range of 128-130 °C is indicative of a crystalline solid with a high level of purity.

Causality Behind Experimental Choices for Melting Point Determination

The choice of the capillary method for melting point determination is based on its precision, requirement for a small sample size, and the ability to observe the melting process clearly. The rate of heating is a critical parameter; a slow heating rate near the expected melting point is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, thereby yielding an accurate measurement. Rapid heating can lead to a lag between the thermometer reading and the actual sample temperature, resulting in an erroneously wide and elevated melting point range.

Standardized Protocol for Melting Point Determination

This protocol is based on standard laboratory practices for the determination of the melting point of a solid organic compound using a capillary melting point apparatus.

Materials:

-

This compound (finely powdered)

-

Melting point capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Mortar and pestle (if the sample is not already a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. Alternatively, drop the capillary tube through a long glass tube onto a hard surface. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Initial Rapid Heating: If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-15 °C per minute to get a rough estimate.

-

Accurate Determination: For an accurate measurement, start with a fresh sample and heat rapidly to about 15-20 °C below the expected melting point (approximately 110 °C).

-

Slow Heating Phase: Decrease the heating rate to 1-2 °C per minute.

-

Observation and Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample has completely melted (T2). The melting point range is T1-T2.

Experimental Workflow for Melting Point Determination

Caption: Workflow for Qualitative Solubility Testing.

Conclusion

This technical guide has provided a detailed overview of the melting point and solubility of this compound. The compiled data and standardized protocols are intended to equip researchers, scientists, and drug development professionals with the necessary information for the confident and accurate handling and characterization of this compound. Adherence to the detailed experimental procedures will ensure the generation of reliable and reproducible data, which is the cornerstone of robust scientific research and development.

References

-

AA Blocks. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

Sources

The Sulfonyl Group in Propanoic Acid Derivatives: A-Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonyl group (–SO₂–), a potent electron-withdrawing moiety, imparts unique chemical reactivity and valuable pharmacological properties when incorporated into molecular scaffolds.[1][2] This in-depth technical guide explores the chemical reactivity of the sulfonyl group specifically within propanoic acid derivatives. We will dissect the electronic effects of this functional group, detail its influence on adjacent carbons, outline key synthetic transformations, and provide practical, field-tested experimental protocols. Furthermore, this guide will bridge the gap between fundamental chemical principles and applied science by examining the critical role of sulfonyl-containing propanoic acid derivatives in modern drug discovery and development, highlighting their function as bioisosteres and their presence in FDA-approved therapeutics.[3][4][5][6][7]

Core Principles: Understanding the Sulfonyl Group's Influence

The sulfonyl group is a hexavalent functional group consisting of a central sulfur atom double-bonded to two oxygen atoms.[8] Its chemical behavior is dominated by the strong electron-withdrawing nature of the two S=O bonds, which polarizes the sulfur atom and significantly influences the electronic environment of the entire molecule.[1][9][10]

Key Electronic and Structural Properties:

-

Strong Inductive Effect: The high electronegativity of the oxygen atoms creates a strong dipole moment, making the sulfonyl group one of the most powerful electron-withdrawing groups in organic chemistry.[9][10] This effect is crucial in modulating the reactivity of the propanoic acid backbone.

-

Carbanion Stabilization: The sulfonyl group effectively stabilizes adjacent carbanions.[1][2] This property is fundamental to many synthetic applications, as it allows for the ready formation of nucleophiles at the α-carbon.

-

Chemical Stability: The S=O bonds are strong, rendering the sulfonyl group resistant to mild oxidation and reduction conditions, which is a valuable trait in multi-step syntheses.[2][11]

Reactivity Profile of Sulfonyl-Propanoic Acid Derivatives

The placement of the sulfonyl group on the propanoic acid chain dictates the primary modes of reactivity. The most common isomers are 2-(sulfonyl)propanoic acid and 3-(sulfonyl)propanoic acid.

Reactivity at the α-Carbon (2-Position)

When the sulfonyl group is at the 2-position, it dramatically increases the acidity of the α-hydrogen. This facilitates the formation of a stabilized carbanion (enolate equivalent) upon treatment with a suitable base.

-

Deprotonation and Alkylation: The α-proton can be readily removed by common bases (e.g., LDA, NaH) to form a nucleophilic carbanion. This intermediate can then react with various electrophiles, such as alkyl halides, in C-C bond-forming reactions.[11][12]

-

Michael Additions: The stabilized carbanion can act as a nucleophile in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds.[9]

The following diagram illustrates the generation of the α-sulfonyl carbanion and its subsequent reaction with an electrophile.

Caption: Generation and Alkylation of an α-Sulfonyl Carbanion.

Reactivity at the β-Carbon (3-Position)

In 3-(sulfonyl)propanoic acid derivatives, the sulfonyl group acts as a good leaving group in elimination reactions and activates the molecule for certain additions.

-

Elimination Reactions: Under basic conditions, these compounds can undergo elimination to form α,β-unsaturated carboxylic acids.

-

Julia Olefination: A key reaction in organic synthesis, the Julia olefination and its modifications utilize phenyl sulfones to create alkenes.[11] While not a direct reaction of the propanoic acid derivative itself, the underlying principle of sulfone chemistry is highly relevant.

-

Reductive Desulfonylation: The sulfonyl group can be removed and replaced with a hydrogen atom using reducing agents like sodium amalgam or samarium(II) iodide.[13] This is useful when the sulfonyl group is used to direct a synthesis and is no longer needed in the final product.[13]

Synthesis of Sulfonyl-Propanoic Acid Derivatives

Several reliable methods exist for the synthesis of these valuable building blocks. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of 3-(Phenylsulfonyl)propanoic Acid

A common method involves the Michael addition of a sulfinate salt to an acrylic acid derivative.

Table 1: Comparison of Synthetic Methods for this compound

| Method | Starting Materials | Reagents | Conditions | Yield | Reference |

| Method A | Benzenesulfonylhydrazide, Acrylic acid | Water | 120°C, 24h, Sealed tube | 83% | [14] |

| Method B | Sodium benzenesulfinate, Maleic anhydride | Water, Acid | Step 1: 25-40°C; Step 2: 60-105°C | High | [15] |

Experimental Protocol: Synthesis of this compound (Method A)

This protocol is adapted from the procedure described by ChemicalBook, which demonstrates a straightforward synthesis from commercially available starting materials.[14]

Materials:

-

Benzenesulfonylhydrazide (2 mmol, 355.2 mg)

-

Acrylic acid (3 mmol, 0.2 mL)

-

Deionized Water (4 mL)

-

38 mL thick-walled pressure tube with a sealing plug

-

Magnetic stir bar

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To the 38 mL pressure tube, add benzenesulfonylhydrazide (2 mmol), acrylic acid (3 mmol), 4 mL of water, and a magnetic stir bar.[14]

-

Sealing: Ensure the rubber gasket of the sealing plug is intact and tighten the screw cap securely.

-

Heating: Place the sealed tube in a preheated oil bath at 120°C and stir the reaction mixture for 24 hours.[14]

-

Work-up:

-

After 24 hours, remove the tube from the oil bath and allow it to cool to room temperature naturally.

-

Once cooled, carefully and slowly unscrew the plug to release any internal pressure.

-

Adjust the pH of the solution to approximately 6 using 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

-

Purification:

-

Combine the organic layers and wash with saturated brine solution.

-

Dry the organic phase over anhydrous sodium sulfate for 30 minutes.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

-

-

Characterization: The resulting white crystalline powder of this compound can be further purified by recrystallization if necessary. The expected yield is approximately 83% (361.3 mg).[14]

Caption: Workflow for the Synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

The sulfonyl group is a key pharmacophore in a vast number of therapeutic agents.[1][12][16][17] Its ability to act as a hydrogen bond acceptor and its stable, electron-withdrawing nature make it a valuable component in designing molecules that interact with biological targets.[12]

The Sulfonamide-Propanoic Acid Moiety

The combination of a sulfonamide (a sulfonyl group attached to a nitrogen atom) and a carboxylic acid is particularly prevalent in drug design.[1][16] This arrangement is often used as a bioisostere for a simple carboxylic acid group.[3][5][6][7]

-

Bioisosterism: Bioisosteres are functional groups that possess similar physicochemical properties and can elicit similar biological responses.[3][5] Replacing a carboxylic acid with a sulfonamide or related group can enhance a drug's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties (ADME).[7] For example, in certain angiotensin II receptor antagonists, replacing a carboxylic acid with a sulfonamide group increased drug efficacy threefold.[5]

-

pKa Modulation: While simple sulfonamides are weakly acidic, their acidity can be tuned by adjacent functional groups.[7] This allows medicinal chemists to fine-tune the ionization state of a drug molecule at physiological pH (7.4), which is critical for target binding and membrane permeability.

Examples in Therapeutics

Molecules containing the sulfone or sulfonamide feature are found in a wide range of drug classes, including:

-

Antibacterials: The original "sulfa drugs" are a classic example, where the sulfonamide moiety mimics para-aminobenzoic acid (PABA) to inhibit bacterial folic acid synthesis.[2][7][18]

-

Anticancer Agents: Many modern targeted therapies, including kinase inhibitors, incorporate sulfone or sulfonamide groups to achieve specific binding interactions within the active site of oncogenic proteins.[12][19]

-

Anti-inflammatory Drugs: Celecoxib, a selective COX-2 inhibitor, features a sulfonamide group critical for its mechanism of action.

-

Diuretics and Antidiabetics: These classes of drugs often utilize the hydrogen-bonding capabilities of the sulfonamide group for receptor engagement.[16]

The versatility and favorable properties of the sulfonyl group ensure its continued importance as a cornerstone in the design of novel therapeutics.[17]

Conclusion

The chemical reactivity of the sulfonyl group in propanoic acid derivatives is rich and synthetically valuable. Governed by its powerful electron-withdrawing properties, the sulfonyl group facilitates key transformations such as α-carbon functionalization and serves as a versatile building block in complex molecule synthesis. For drug development professionals, understanding this reactivity is paramount. The sulfonyl and sulfonamide moieties are not merely structural components but are critical functional groups that modulate biological activity, improve pharmacokinetic profiles, and enable potent interactions with therapeutic targets. The continued exploration of new synthetic methods and the strategic application of this functional group will undoubtedly lead to the development of the next generation of innovative medicines.

References

-

Fiveable. Sulfonyl Group Definition - Organic Chemistry Key Term. [Link]

-

ResearchGate. Selected syntheses and reactions of sulfones. [Link]

-

ResearchGate. Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing? | Request PDF. [Link]

-

Reddit. Why is Sulphonyl Group strongly electron-withdrawing? : r/chemhelp. [Link]

-

Chemistry Learner. Sulfone: Formula, Structure, Synthesis, and Reactions. [Link]

-

Grokipedia. Sulfonyl group. [Link]

-

Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. [Link]

-

Wikipedia. Sulfone. [Link]

-

Reactions of Sulfonyl Chlorides and Unsaturated Compounds. [Link]

-

Taylor & Francis Online. Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. [Link]

-

Thieme Chemistry. Recent Advances in the Synthesis of Sulfones. [Link]

-

Chem-Station. Sulfonyl Protective Groups. [Link]

-

Wikipedia. Reductive desulfonylation. [Link]

-

Wikipedia. Sulfonyl group. [Link]

-

ZU Scholars. Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. [Link]

- Google Patents. CN109912470A - A kind of synthetic method of 3- (benzene sulfonyl) propionic acid.

-

MDPI. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. [Link]

-

ACS Publications. Sulfilimines: An Underexplored Bioisostere for Drug Design? | Journal of Medicinal Chemistry. [Link]

-

PubMed. Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. [Link]

-

Open Access Journals. Drug Design: Influence of Heterocyclic Structure as Bioisosteres. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

American Chemical Society. Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiolate. [Link]

-

PubChem. 2-(Phenylsulfanylmethylsulfonyl)propanoic acid | C10H12O4S2 | CID 150195396. [Link]

-

SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

-

PubMed. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]

-

PubMed. Ionic liquid-supported synthesis of sulfonamides and carboxamides. [Link]

-

YouTube. Synthesis of propanoic acid- Dr. Tania CS. [Link]

-

ResearchGate. (PDF) Sulfonamide derivatives: Synthesis and applications. [Link]

-

ResearchGate. (PDF) Antiproliferative Evaluation and Molecular Docking studies of some Sulfonyl-α-L-amino acid Derivatives coupled with Anisamide Scaffold. [Link]

-

PubChem. 2-Phenylpropionic acid, (+)- | C9H10O2 | CID 2724622. [Link]

-

Exposome-Explorer. 2-Phenylpropanoic acid (Compound). [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. grokipedia.com [grokipedia.com]

- 3. tandfonline.com [tandfonline.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. zuscholars.zu.ac.ae [zuscholars.zu.ac.ae]

- 6. Routes to drug design via bioisosterism of carboxyl and sulfonamide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. Sulfonyl group - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. Sulfone: Formula, Structure, Synthesis, and Reactions. [chemistrylearner.com]

- 12. iomcworld.com [iomcworld.com]

- 13. Reductive desulfonylation - Wikipedia [en.wikipedia.org]

- 14. 3-(PHENYLSULFONYL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 15. CN109912470A - A kind of synthetic method of 3- (benzene sulfonyl) propionic acid - Google Patents [patents.google.com]

- 16. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 17. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(Phenylsulfonyl)propanoic Acid: From Discovery to Contemporary Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(phenylsulfonyl)propanoic acid, a versatile building block in organic synthesis with significant applications in medicinal chemistry. The narrative traces the historical development of its synthesis, from early conceptualizations to modern, optimized methodologies. Key synthetic strategies, including the oxidation of thioether precursors and Michael additions, are critically examined, with a focus on the underlying chemical principles and practical considerations for laboratory and industrial-scale production. Furthermore, this guide explores the compound's utility as a strategic intermediate in the development of novel therapeutics, particularly in the context of targeted cancer therapies.

Introduction: The Emergence of a Key Synthetic Intermediate

This compound, with the chemical formula C₉H₁₀O₄S, is a white to off-white solid crystalline compound. Its molecular structure, featuring a phenylsulfonyl group attached to a propanoic acid moiety, bestows upon it a unique combination of chemical properties that have made it a valuable tool for synthetic chemists. The electron-withdrawing nature of the phenylsulfonyl group activates the adjacent methylene protons, facilitating a range of carbon-carbon bond-forming reactions. Simultaneously, the carboxylic acid functional group provides a convenient handle for further derivatization, enabling its incorporation into more complex molecular architectures.

While the precise moment of its first synthesis is not definitively documented in readily available literature, the intellectual foundations for its creation can be traced back to the broader development of sulfone chemistry. The fundamental reactions that underpin its synthesis, such as the Michael addition and the oxidation of sulfides, were well-established by the early 20th century.[1][2][3] Patents from the mid-20th century describe methods for preparing beta-arylsulfonyl carboxylic acids, indicating a growing interest in this class of compounds for various applications.[4]

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

} Molecular structure of this compound.

The Evolution of Synthetic Methodologies

The synthesis of this compound has evolved significantly over time, driven by the pursuit of higher yields, milder reaction conditions, and greater operational simplicity. Several key strategies have emerged, each with its own set of advantages and limitations.

Oxidation of 3-(Phenylthio)propanoic Acid: The Direct Approach

A prevalent and straightforward method for the preparation of this compound involves the oxidation of its thioether precursor, 3-(phenylthio)propanoic acid.[2][5] This transformation targets the sulfur atom, elevating its oxidation state from a sulfide to a sulfone.

Reaction Scheme:

C₆H₅SCH₂CH₂COOH + Oxidizing Agent → C₆H₅SO₂CH₂CH₂COOH

A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide being a common and environmentally benign choice.[5] The reaction is often catalyzed by metal complexes or proceeds under acidic conditions to enhance the electrophilicity of the oxidizing species. The choice of oxidant and reaction conditions is critical to prevent over-oxidation and ensure high yields of the desired sulfone.

dot graph "Oxidation_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

} General workflow for the oxidation of 3-(phenylthio)propanoic acid.

Experimental Protocol: Oxidation of 3-(Phenylthio)propanoic Acid

-

Dissolution: Dissolve 3-(phenylthio)propanoic acid in a suitable organic solvent, such as acetic acid.

-

Addition of Oxidant: Slowly add a stoichiometric excess of the chosen oxidizing agent (e.g., 30% hydrogen peroxide) to the solution, maintaining the temperature with an ice bath to control the exothermic reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Quenching and Isolation: Quench any remaining oxidant by adding a reducing agent, such as sodium sulfite. Dilute the reaction mixture with water and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Michael Addition Route: A Two-Step Strategy

The Michael addition, a cornerstone of carbon-carbon bond formation, provides an alternative and highly versatile route to this compound.[3][6] This approach typically involves two key steps:

-

Thia-Michael Addition: The conjugate addition of thiophenol to an acrylic acid derivative (the Michael acceptor).[6]

-

Oxidation: The subsequent oxidation of the resulting 3-(phenylthio)propanoic acid intermediate to the corresponding sulfone, as described in the previous section.

Reaction Scheme:

C₆H₅SH + CH₂=CHCOOH → C₆H₅SCH₂CH₂COOH C₆H₅SCH₂CH₂COOH + Oxidizing Agent → C₆H₅SO₂CH₂CH₂COOH

The initial thia-Michael addition is often base-catalyzed, with the base serving to deprotonate the thiol and generate the more nucleophilic thiolate anion.[6] This method offers the advantage of readily available starting materials and allows for the introduction of diversity at the aryl thiol position.

Benzenesulfonyl Hydrazide and Acrylic Acid: A Direct Condensation

A more direct approach involves the reaction of benzenesulfonyl hydrazide with acrylic acid.[7] This method circumvents the need for a separate oxidation step. The reaction is typically carried out at elevated temperatures in a sealed tube.[7]

Experimental Protocol: Synthesis from Benzenesulfonyl Hydrazide and Acrylic Acid [7]

-